
1-(3-Sulfo-4-phenoxy-phenyl)-3-octadecanamido-4-(2-chlor-4-hydroxy)-phenylazo-pyrazoline-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Sulfo-4-phenoxy-phenyl)-3-octadecanamido-4-(2-chlor-4-hydroxy)-phenylazo-pyrazoline-5-one is a synthetic organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is notable for its complex structure, which includes sulfonic acid, phenoxy, octadecanamido, chlorohydroxy, and pyrazoline groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Sulfo-4-phenoxy-phenyl)-3-octadecanamido-4-(2-chlor-4-hydroxy)-phenylazo-pyrazoline-5-one typically involves multiple steps:
Diazotization: The starting material, an aromatic amine, undergoes diazotization to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a phenol derivative to form the azo compound.
Sulfonation: The phenoxy group is sulfonated to introduce the sulfonic acid group.
Amidation: The octadecanamido group is introduced through an amidation reaction.
Chlorination and Hydroxylation: The chlorohydroxy group is introduced through chlorination followed by hydroxylation.
Cyclization: Finally, the pyrazoline ring is formed through a cyclization reaction.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow processes and the use of catalysts to enhance reaction rates and yields. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Sulfo-4-phenoxy-phenyl)-3-octadecanamido-4-(2-chlor-4-hydroxy)-phenylazo-pyrazoline-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acetic acid.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Aromatic amines.
Substitution Products: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
1-(3-Sulfo-4-phenoxy-phenyl)-3-octadecanamido-4-(2-chlor-4-hydroxy)-phenylazo-pyrazoline-5-one has various applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of metal ions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the textile industry for dyeing fabrics.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonic acid group enhances water solubility, facilitating its use in aqueous environments. The phenoxy and chlorohydroxy groups contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Sulfo-4-phenoxy-phenyl)-3-octadecanamido-4-(2-hydroxy)-phenylazo-pyrazoline-5-one: Lacks the chlorine atom.
1-(3-Sulfo-4-phenoxy-phenyl)-3-octadecanamido-4-(2-chlor-4-methoxy)-phenylazo-pyrazoline-5-one: Contains a methoxy group instead of a hydroxy group.
Uniqueness
1-(3-Sulfo-4-phenoxy-phenyl)-3-octadecanamido-4-(2-chlor-4-hydroxy)-phenylazo-pyrazoline-5-one is unique due to the presence of both chlorohydroxy and octadecanamido groups, which impart distinct chemical and physical properties. These groups enhance the compound’s solubility, stability, and reactivity, making it suitable for a wide range of applications.
Propiedades
Fórmula molecular |
C39H50ClN5O7S |
|---|---|
Peso molecular |
768.4 g/mol |
Nombre IUPAC |
5-[4-[(2-chloro-4-hydroxyphenyl)diazenyl]-3-(octadecanoylamino)-5-oxo-4H-pyrazol-1-yl]-2-phenoxybenzenesulfonic acid |
InChI |
InChI=1S/C39H50ClN5O7S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-36(47)41-38-37(43-42-33-25-24-30(46)28-32(33)40)39(48)45(44-38)29-23-26-34(35(27-29)53(49,50)51)52-31-20-17-16-18-21-31/h16-18,20-21,23-28,37,46H,2-15,19,22H2,1H3,(H,41,44,47)(H,49,50,51) |
Clave InChI |
OCZQGYGKQXWLRB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NC1=NN(C(=O)C1N=NC2=C(C=C(C=C2)O)Cl)C3=CC(=C(C=C3)OC4=CC=CC=C4)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{(E)-[(2-methylphenyl)imino]methyl}phenol](/img/structure/B11952732.png)
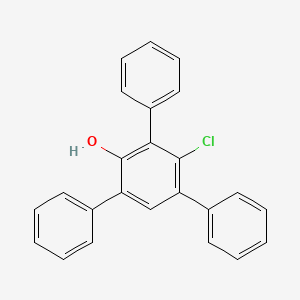
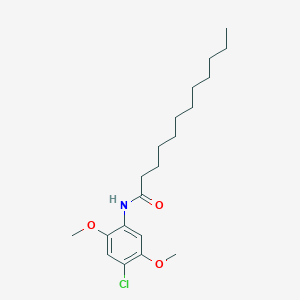
![N-[(2,3-dimethylphenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B11952751.png)
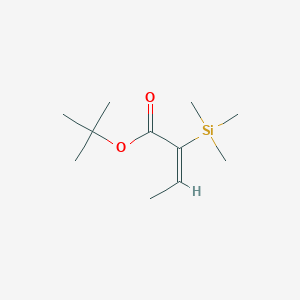




![methyl N-[(benzyloxy)carbonyl]glycylglycylleucinate](/img/structure/B11952795.png)
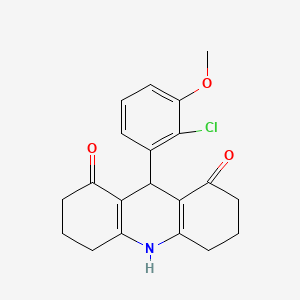

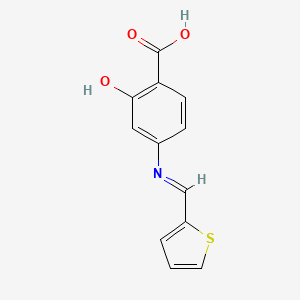
![7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B11952831.png)
